2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as MTQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being investigated. In
Scientific Research Applications
Structural Aspects and Properties
Research into the structural aspects of similar amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids upon treatment with various mineral acids. These structural studies are essential for understanding the physical and chemical properties of these compounds, which may have implications for their solubility, stability, and reactivity in biological systems (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Reactivity
The synthesis and reactivity of tetrahydroquinoline derivatives have been explored in various studies. For instance, the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione showcases the versatility of these compounds in forming structurally diverse molecules with potential biological activities (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Antitumor Activity
Compounds structurally similar to "2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" have been evaluated for their antitumor activity. Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives were synthesized and tested for cytostatic activity in vitro, showing promising results in inhibiting cell proliferation at low concentrations. This indicates the potential of these compounds in cancer research and treatment (Ambros, Angerer, & Wiegrebe, 1988).
Inhibition of Tubulin Polymerization
The inhibition of tubulin polymerization is a mechanism of action for some anticancer agents. Compounds with methoxy-substitutions have been studied for their ability to disrupt tubulin polymerization, showing that they can effectively degrade the cytoskeleton in a manner similar to colchicine, which is known for its potent anti-mitotic properties. This research highlights the potential therapeutic applications of these compounds in targeting cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-3-2-4-15(10-14)24-11-18(22)19-13-6-7-16-12(9-13)5-8-17(21)20-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYRJAGDQGCERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
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